

Toxicological profile and safety assessment of Garciniauxanthone E

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Compound of Interest

Compound Name: *Garciniauxanthone E*

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Garciniauxanthone E: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garciniauxanthone E, a prenylated xanthone derived from the pericarp of the mangosteen fruit (*Garcinia mangostana*), has garnered significant interest for its potent cytotoxic effects against various cancer cell lines.^{[1][2][3]} This has positioned it as a promising candidate for further investigation in oncology drug development. However, a comprehensive understanding of its toxicological profile and safety is paramount for its progression as a therapeutic agent. This technical guide synthesizes the available preclinical data on the toxicology of

Garciniauxanthone E and related xanthones from *Garcinia mangostana*, providing a framework for its safety assessment. Due to the limited availability of toxicological studies specifically on isolated **Garciniauxanthone E**, this report also incorporates data from studies on mangosteen pericarp extracts, which contain a mixture of xanthones, including the well-studied alpha-mangostin.

Introduction

Xanthones are a class of polyphenolic compounds found in a limited number of plant families, with the genus *Garcinia* being a prominent source.^[4] **Garciniauxanthone E** is structurally

characterized by a tricyclic xanthene-9-one core with isoprenyl, hydroxyl, and methoxy substitutions, which contribute to its biological activity. Its primary mechanism of anticancer action is reported to be through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key regulators of tumor growth and angiogenesis.[5] While its efficacy in cancer models is being established, a thorough evaluation of its safety profile, including potential off-target toxicities, is crucial.

Toxicological Profile

The toxicological assessment of a novel compound involves a battery of tests to determine its potential adverse effects. The following sections summarize the available data for **Garcinioxanthone E** and related compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. While no specific LD50 value for isolated **Garcinioxanthone E** is available, studies on *Garcinia mangostana* pericarp extracts provide valuable insights.

Table 1: Acute Oral Toxicity of *Garcinia mangostana* Pericarp Extracts

Test Substance	Animal Model	Dose (mg/kg BW)	Observation Period	Results	Reference
Water Extract of Mangosteen Pericarp	Sprague Dawley Rats (male & female)	2000	14 days	No mortality or signs of toxicity. No significant differences in body weight, organ weights, or blood chemistry. No pathological abnormalities in internal organs.	[6]
Methanolic Extract of Mangosteen Pericarp (25.19% α -mangostin)	Female BALB/c Mice	Up to 1000	Not specified	LD50 value determined to be 1000 mg/kg.	[7]
Mangosteen Pericarp Extract	Male Balb/c Mice	625, 1250, 2500, 5000	7 days	LD50 value calculated as 6174.147 mg/kg BW, categorized as "Practically Not Toxic".	[8]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the long-term safety of a compound.

A sub-chronic oral toxicity study of a xanthone-rich extract from *Garcinia mangostana* pericarp was conducted in Sprague Dawley rats.[6] Doses of 10, 50, and 100 mg/kg BW/day were administered for 3 months. The study found no significant effects on body weight, hematology, or the relative weight of major organs.[6] Histological examination of the liver, lungs, spleen, and heart revealed normal morphology.[6][9] However, a minor, dose-dependent effect on the kidneys was noted in one female rat at the highest dose, suggesting that the kidneys may be a potential target organ for toxicity at higher, prolonged exposures.[6]

A chronic toxicity study over six months using a 95% ethanolic extract of mangosteen pericarp in Wistar rats at doses up to 1000 mg/kg/day revealed more pronounced effects at higher doses.[2][10] The highest dose led to significantly lower body weights.[2][10] Clinical chemistry showed increased ALT in males at ≥500 mg/kg/day and increased AST in both sexes at the highest dose.[10] BUN and creatinine levels were also elevated at higher doses, indicating potential liver and kidney effects.[10] Histopathological examination revealed centrilobular hydropic degeneration in the livers of the highest dose group.[2][10]

Table 2: Sub-chronic and Chronic Oral Toxicity of *Garcinia mangostana* Pericarp Extracts

Study Type	Test Substance	Animal Model	Doses (mg/kg BW/day)	Duration	Key Findings	Reference
Sub-chronic	Water Extract of Mangosteen Pericarp	Sprague Dawley Rats	10, 50, 100	3 months	No significant toxicity; minor kidney effect at 100 mg/kg.	[6]
Chronic	95% Ethanolic Extract of Mangosteen Pericarp	Wistar Rats	10, 100, 500, 1000	6 months	Decreased body weight, elevated liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine) at higher doses. Liver histopathology observed at the highest dose.	[2][10]

Cytotoxicity

Garcinixanthone E has demonstrated potent cytotoxic effects across a range of human cancer cell lines. This is the most extensively studied aspect of its biological activity.

Table 3: In Vitro Cytotoxicity of **Garcinixanthone E** (Garcinone E)

Cell Line	Cancer Type	IC50	Key Mechanistic Findings	Reference
Hepatocellular Carcinoma (various)	Liver Cancer	Potent	-	[1]
A549	Lung Cancer	5.4 μ M	Moderate activity.	[3]
MCF-7	Breast Cancer	8.5 μ M	Moderate activity.	[3]
HCT-116	Colon Cancer	5.7 μ M	Moderate activity.	[3]
HEY, A2780, A2780/Taxol	Ovarian Cancer	Not specified	Induces apoptosis, overcomes multidrug resistance.	[11]
HeLa	Cervical Cancer	Not specified	Inhibits colony formation, induces G2/M arrest, inhibits migration and invasion.	[11]
HSC-4	Oral Cancer	4.8 μ M	Induces apoptosis, inhibits migration and invasion.	[11]
MDA-MB-231	Breast Cancer	Not specified	Inhibits tumor growth in vivo, reduces microvessel density, downregulates	[5]

VEGFR2, EGFR,
and Ki67.

Genotoxicity, Reproductive Toxicity, and Carcinogenicity

There is currently no publicly available data on the genotoxicity, reproductive and developmental toxicity, or carcinogenicity of isolated **Garciniaxanthone E**. These studies are critical components of a full safety assessment and represent a significant data gap that needs to be addressed in future preclinical development.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is intrinsically linked to its efficacy and toxicity. While specific ADME data for **Garciniaxanthone E** is limited, studies on alpha-mangostin, the major xanthone in mangosteen, provide a useful surrogate.

Alpha-mangostin exhibits poor gastrointestinal absorption and undergoes extensive first-pass metabolism.^{[12][13]} It is rapidly conjugated (glucuronidation) after oral administration.^{[12][14]} The distribution of alpha-mangostin is relatively high in the liver, intestine, kidney, fat, and lung.^[13] When administered as part of a mangosteen extract, the total absorption of alpha- and gamma-mangostin was not increased, but the rate of conjugation was slower, leading to higher exposure to the free, active compounds.^{[12][15]}

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following are generalized protocols based on the methodologies cited in the reviewed literature.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

- Animal Model: Healthy, young adult Sprague Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

- **Housing:** Housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard diet and water.
- **Dosing:** A single oral dose of the test substance (e.g., 2000 mg/kg) is administered by gavage to a single fasted animal.
- **Observations:** The animal is observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes. Observations are conducted continuously for the first 4 hours and then daily for 14 days.
- **Procedure:** If the animal survives, the next animal is dosed at a higher or lower dose depending on the observed toxicity, following the OECD 425 guideline.
- **Necropsy:** All animals are subjected to gross necropsy at the end of the observation period.

90-Day Repeated Dose Oral Toxicity Study (OECD 408)

- **Animal Model:** Healthy, young adult Sprague Dawley rats.
- **Group Allocation:** Animals are randomly assigned to control (vehicle) and treatment groups (at least 3 dose levels), with an equal number of males and females in each group (e.g., 10/sex/group).
- **Dosing:** The test substance is administered orally by gavage daily for 90 consecutive days.
- **Observations:** Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
- **Pathology:** All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of organs and tissues is performed.

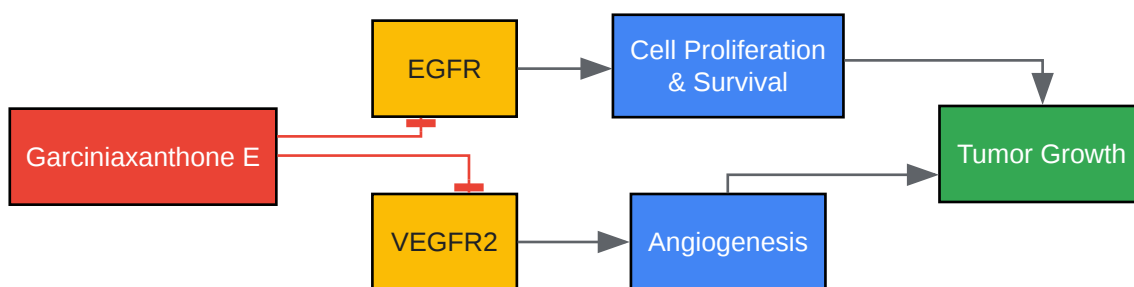
Signaling Pathways and Mechanistic Insights

The primary anticancer mechanism of **Garciniaxanthone E** involves the inhibition of key signaling pathways that drive tumor progression.

EGFR and VEGFR2 Inhibition

Garciniaxanthone E has been identified as a potent dual inhibitor of EGFR and VEGFR2.[5]

This dual inhibition is significant as both pathways are critical for tumor cell proliferation, survival, and angiogenesis.



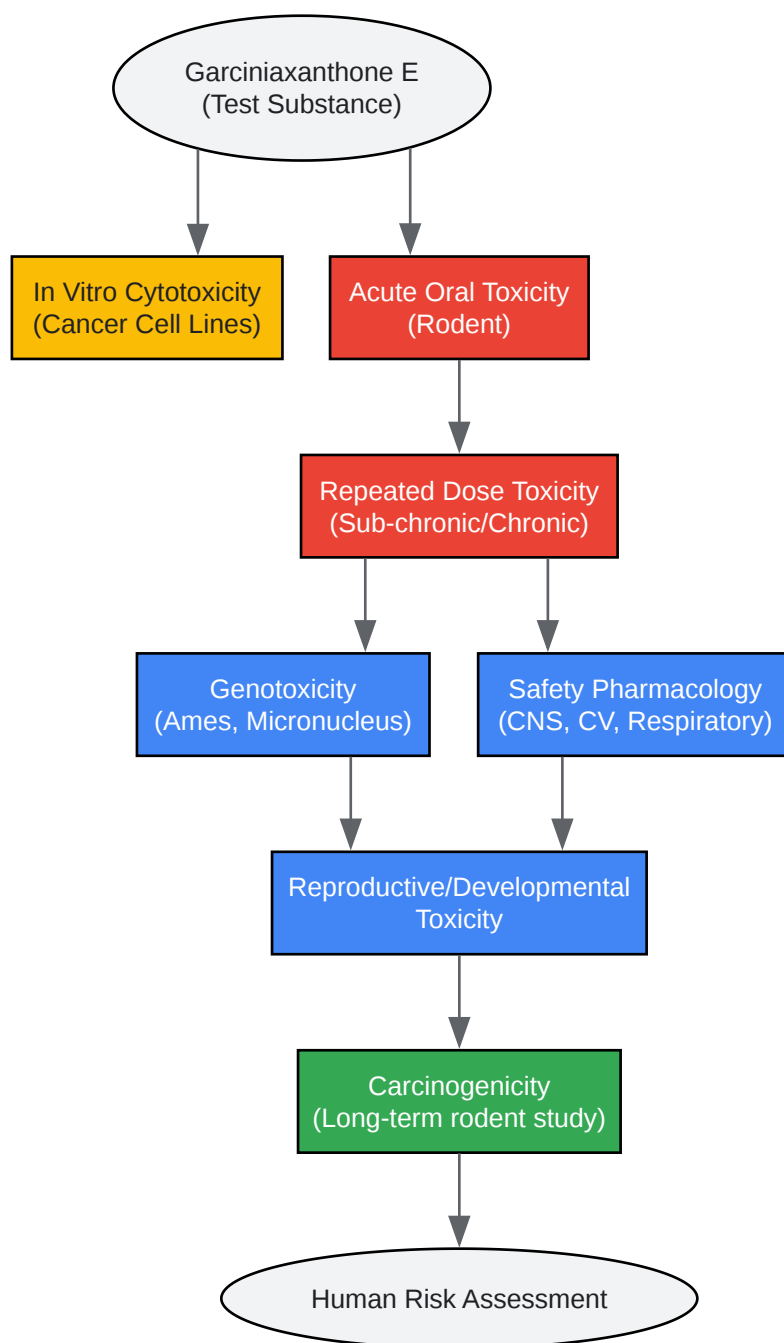
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Caption: **Garciniaxanthone E** inhibits EGFR and VEGFR2 signaling.

This inhibition leads to downstream effects such as cell cycle arrest and apoptosis in tumor cells, as well as a reduction in the formation of new blood vessels that supply nutrients to the tumor.

Experimental Workflows

A logical workflow is essential for the systematic toxicological evaluation of a new chemical entity like **Garciniaxanthone E**.



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Caption: A typical workflow for preclinical toxicology testing.

Conclusion and Future Directions

The available data suggests that **Garciniaxanthone E** is a promising anticancer agent with potent cytotoxic and anti-angiogenic properties. The toxicological data from studies on Garcinia

mangostana extracts indicate a relatively low order of acute toxicity. However, repeated high-dose administration of these extracts has been associated with potential liver and kidney toxicity in animal models.

A significant data gap exists for the toxicological profile of isolated **Garcinioxanthone E**. To advance its development as a clinical candidate, the following studies are imperative:

- Acute, sub-chronic, and chronic toxicity studies on the purified compound to establish its specific NOAEL (No-Observed-Adverse-Effect Level).
- A full panel of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests) to assess its mutagenic potential.
- Safety pharmacology studies to evaluate its effects on vital functions (cardiovascular, respiratory, and central nervous systems).
- Reproductive and developmental toxicity studies to assess its potential effects on fertility and embryonic development.
- A thorough investigation of its metabolic profile and pharmacokinetic properties as a single agent.

In conclusion, while **Garcinioxanthone E** shows considerable therapeutic promise, a comprehensive and systematic toxicological evaluation is essential to de-risk its development and ensure its safety for potential clinical applications. The information presented in this guide provides a foundation for designing and executing the necessary preclinical safety studies.

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